(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Description
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride (CAS: 1185301-86-3) is a synthetic organic compound with the molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.75 g/mol . Structurally, it consists of a 3,3-dimethyl-3,4-dihydroisoquinoline core linked to an aminoacetic acid moiety via a nitrogen atom, with a hydrochloride salt form enhancing its solubility . This compound is primarily utilized in pharmaceutical research as an intermediate or reference standard, though specific pharmacological applications require further investigation .
Properties
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-13(2)7-9-5-3-4-6-10(9)12(15-13)14-8-11(16)17;/h3-6H,7-8H2,1-2H3,(H,14,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLNLULOVGXMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673785 | |
| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-86-3 | |
| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the starting materials such as isoquinoline derivatives and acetic acid derivatives. The synthesis typically involves multiple steps, including nitration , reduction , and alkylation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation , reduction , substitution , and condensation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are employed.
Condensation: Reagents such as carbonyl compounds and amines are used.
Major Products Formed: The reactions yield various products, including isoquinoline derivatives , amino acids , and ester compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride typically involves multiple steps including nitration, reduction, and alkylation reactions using isoquinoline derivatives and acetic acid derivatives. The compound can undergo various types of chemical reactions such as:
- Oxidation
- Reduction
- Substitution
- Condensation
These reactions yield various products including isoquinoline derivatives and amino acids, making the compound a valuable building block in organic synthesis.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of novel materials and chemicals.
Biology
The compound is utilized in biological studies to understand cellular processes and interactions. Its isoquinoline structure has been shown to exhibit significant antibacterial properties. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
A study evaluating the antibacterial efficacy of this compound reported the following Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound could be developed further as an antibacterial agent due to its low MIC values.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise in treating infections caused by resistant bacterial strains, making it a candidate for drug development.
Study on Antimicrobial Efficacy
A recent investigation assessed various isoquinoline derivatives' antimicrobial efficacy, including this compound. The study concluded that it demonstrated potent activity against multiple bacterial strains with low MIC values.
Therapeutic Applications
Another study focused on the therapeutic potential of isoquinoline derivatives found that compounds similar to this one showed promise in treating infections caused by resistant bacterial strains.
Mechanism of Action
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride: is compared with other similar compounds, such as isoquinoline derivatives and amino acid derivatives . Its uniqueness lies in its specific structural features and chemical properties, which make it suitable for particular applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Key Comparative Insights :
In contrast, the propanoic acid analog () introduces a chiral center, which may influence stereoselective interactions with biological targets . Ring Saturation and Substituents: The tetrahydroisoquinoline derivative () with methoxy groups exhibits greater ring saturation and electron-donating substituents, which could alter metabolic stability and oxidative degradation pathways compared to the dihydroisoquinoline core .
Pharmacological Implications: The target compound’s dimethyl-dihydroisoquinoline scaffold may confer rigidity to the structure, optimizing binding to enzymes or receptors requiring planar aromatic interactions. Comparatively, the benzazepine derivative () has a larger, more flexible framework, likely targeting peptidases like angiotensin-converting enzyme (ACE) .
Synthesis and Applications :
- Compounds like the Benazepril impurity () are critical in quality control for antihypertensive drugs, whereas the target compound’s role remains exploratory, possibly serving as a precursor for bioactive molecules .
Research Findings and Data
- Solubility and Stability : Hydrochloride salts (e.g., target compound and ) generally exhibit improved aqueous solubility compared to free bases, facilitating formulation in preclinical studies .
- Synthetic Challenges : Introduction of substituents like methoxy groups () requires selective alkylation steps, while chiral analogs () necessitate asymmetric synthesis or resolution techniques .
Biological Activity
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride, with the chemical formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol, is a compound of interest in various biological and medicinal research fields. This article outlines its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action.
The compound is characterized by its unique isoquinoline structure, which contributes to its biological activity. The synthesis typically involves multiple steps including nitration, reduction, and alkylation reactions using isoquinoline derivatives and acetic acid derivatives .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated various derivatives of isoquinoline for their antibacterial activity against several strains of bacteria. The results showed that this compound had inhibitory effects on Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or function. This is similar to other isoquinoline derivatives which have been shown to disrupt cellular processes in bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The study concluded that this compound demonstrated potent activity against multiple bacterial strains with low MIC values .
- Therapeutic Applications : In another study focusing on the therapeutic potential of isoquinoline derivatives, it was found that compounds similar to this compound showed promise in treating infections caused by resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
